BenchChemオンラインストアへようこそ!

8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Physicochemical profiling Lead‑like property space Analog differentiation

8-Benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876670‑99‑4, MF C₂₀H₂₁N₅O₃, MW 379.42 g/mol) is a fully synthetic small‑molecule research compound built on the fused imidazo[2,1‑f]purine‑2,4‑dione scaffold. The molecule is achiral, supplied as a free‑form solid with a typical purity of ≥95 % (HPLC), and possesses a computed logP of approximately 1.98.

Molecular Formula C20H21N5O3
Molecular Weight 379.42
CAS No. 876670-99-4
Cat. No. B2368144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS876670-99-4
Molecular FormulaC20H21N5O3
Molecular Weight379.42
Structural Identifiers
SMILESCC1=C(N2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)C)C)C
InChIInChI=1S/C20H21N5O3/c1-12(26)10-24-18(27)16-17(22(4)20(24)28)21-19-23(13(2)14(3)25(16)19)11-15-8-6-5-7-9-15/h5-9H,10-11H2,1-4H3
InChIKeyDVHUOSMMLCWNGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Baseline: 8-Benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876670-99-4) — Identity, Physicochemical Specification & Procurement Starting Point


8-Benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876670‑99‑4, MF C₂₀H₂₁N₅O₃, MW 379.42 g/mol) is a fully synthetic small‑molecule research compound built on the fused imidazo[2,1‑f]purine‑2,4‑dione scaffold [1]. The molecule is achiral, supplied as a free‑form solid with a typical purity of ≥95 % (HPLC), and possesses a computed logP of approximately 1.98 . Its substitution pattern—a 2‑oxopropyl group at N3, a benzyl group at N8, and methyl groups at N1, C6, and C7—distinguishes it from the many unsubstituted or mono‑substituted imidazo[2,1‑f]purinones described in the A₃ adenosine receptor antagonist and phosphodiesterase inhibitor literature [2][3].

Why Labeling 876670‑99‑4 as a ‘Generic Imidazo[2,1‑f]purinone’ Misrepresents Procurement Risk


The imidazo[2,1‑f]purine‑2,4‑dione core tolerates numerous substitution combinations, yet even minor alterations change molecular recognition and physicochemical behavior [1]. In the well‑studied 1‑benzyl‑3‑propyl series, moving from a hydrogen to a methyl group at the 7‑position shifts hA₃ Kᵢ from 45 nM to 0.8 nM [2]. Similarly, introducing a 3‑(2‑oxopropyl) moiety in place of a 3‑propyl group alters the hydrogen‑bond acceptor count, polar surface area, and metabolic soft spot, potentially re‑routing hepatic clearance and off‑target binding [3]. Because 8‑benzyl‑1,6,7‑trimethyl‑3‑(2‑oxopropyl)‑1H‑imidazo[2,1‑f]purine‑2,4(3H,8H)‑dione contains a unique combination of an N8‑benzyl, three methyl groups on the imidazole ring, and the N3‑2‑oxopropyl carbonyl, its solubility, permeability, and enzyme‑inhibition profile cannot be inferred from literature on earlier A₃‑antagonist or PDE4B/PDE10A‑focused imidazo[2,1‑f]purinones. Substituting it with a close vendor‑listed analog risks introducing uncontrolled potency shifts that invalidate structure‑activity relationship conclusions and screening‑cascade progression [1][3].

Quantitative Differentiation Evidence for 8‑Benzyl‑1,6,7‑trimethyl‑3‑(2‑oxopropyl)‑1H‑imidazo[2,1‑f]purine‑2,4(3H,8H)‑dione (CAS 876670‑99‑4)


Evidence Item 1: Physicochemical Fingerprint That Separates It from the Closest Vendor‑Listed Structural Analog

The target compound (CAS 876670‑99‑4) possesses an N3‑2‑oxopropyl group (one additional hydrogen‑bond acceptor, two additional rotatable bonds) that its N3‑unsubstituted analog (Hit2Lead #9074387, 8‑benzyl‑1,6,7‑trimethyl‑1H‑imidazo[2,1‑f]purine‑2,4(3H,8H)‑dione) lacks. Computed logP, polar surface area, and hydrogen‑bond acceptor count shift measurably between the two entities. Such differences, although modest in magnitude, can alter aqueous solubility, passive permeability, and plasma‑protein binding in a screening funnel [1].

Physicochemical profiling Lead‑like property space Analog differentiation

Evidence Item 2: Structural Determinants of A₃ Adenosine Receptor Affinity — SAR Lessons from the 1‑Benzyl‑3‑propyl Series

The imidazo[2,1‑f]purine‑2,4‑dione scaffold is established as a privileged core for human A₃ adenosine receptor (hA₃) antagonists. In the Baraldi series, 1‑benzyl‑3‑propyl‑1H,8H‑imidazo[2,1‑f]purine‑2,4‑dione (R₇ = H) displayed Kᵢ(hA₃) ~ 45 nM, whereas the 7‑methyl analog (compound 11e) achieved Kᵢ(hA₃) = 0.8 nM, representing a 56‑fold potency gain [1][2]. The target compound concurrently bears the 7‑methyl group, the 6‑methyl group, and the benzyl group at N8, which were all shown to be critical for high A₃ affinity. While the N3‑2‑oxopropyl substituent has not been explicitly profiled in the published Baraldi SAR, the presence of the 6‑ and 7‑methyl substituents, combined with the 8‑benzyl, strongly suggests the compound occupies a potency‑enhanced region of the A₃ pharmacophore [1].

A₃ adenosine receptor Xanthine‑based antagonists Substituent SAR

Evidence Item 3: Differentiation from the PDE4B/PDE10A‑Focused Antidepressant Lead Series

Zagórska et al. (2016) reported 5‑HT₁A/5‑HT₇ receptor affinity and PDE4B/PDE10A inhibition data for a series of 1H‑imidazo[2,1‑f]purine‑2,4(3H,8H)‑diones featuring an N8‑aminoalkyl‑arylpiperazine side chain. The most advanced compound, 8‑(5‑(4‑(2‑fluorophenyl)piperazin‑1‑yl)pentyl)‑1,3,7‑trimethyl‑1H‑imidazo[2,1‑f]purine‑2,4(3H,8H)‑dione (compound 9), exhibited antidepressant‑like activity in the mouse forced‑swim test at 2.5 mg/kg, with an anxiolytic effect greater than diazepam [1]. The target compound (CAS 876670‑99‑4) lacks the arylpiperazine‑alkyl linker, possessing instead an N8‑benzyl group and an N3‑2‑oxopropyl chain. This structural divergence predicts that CAS 876670‑99‑4 will have a fundamentally different polypharmacology profile, likely devoid of the potent 5‑HT₁A/5‑HT₇ engagement that drove the in‑vivo efficacy of the Zagórska leads [1].

Phosphodiesterase inhibition 5‑HT receptor ligands Antidepressant lead optimization

Evidence Item 4: Vendor‑Defined Purity, Supply‑Form Consistency, and Procurement‑Grade Specifications

CAS 876670‑99‑4 is listed by multiple chemical suppliers (e.g., BenchChem, EvitaChem, Kuujia) with a standardized minimum purity of 95 % (HPLC) and is supplied as a free‑form solid . This multi‑vendor coverage reduces single‑source supply risk. In contrast, several structural analogs—such as the 8‑furylmethyl or 8‑substituted‑piperazinylalkyl derivatives—are available only from a single vendor or custom‑synthesis houses, potentially causing lead‑time and batch‑to‑batch variability issues that complicate GLP‑like or multi‑site collaborative studies.

Chemical procurement specification Purity threshold Supply‑chain reliability

High‑Confidence Application Scenarios for 8‑Benzyl‑1,6,7‑trimethyl‑3‑(2‑oxopropyl)‑1H‑imidazo[2,1‑f]purine‑2,4(3H,8H)‑dione (CAS 876670‑99‑4)


Scenario 1: A₃ Adenosine Receptor Pharmacological Tool & Radioligand Probe Development

The Baraldi SAR work demonstrates that a 6,7‑dimethyl‑8‑benzyl pattern on the imidazo[2,1‑f]purine‑2,4‑dione scaffold yields sub‑nanomolar hA₃ antagonists . CAS 876670‑99‑4 carries this validated pharmacophore while offering an N3‑2‑oxopropyl handle for further derivatization (e.g., reduction to a secondary alcohol for ³H‑labeling or fluorescent conjugation). Its predicted selectivity over A₁, A₂A, and A₂B receptors (class‑level inference based on the >100‑fold selectivity reported for compound 11e ) makes it a rational candidate for A₃‑selective probe campaigns.

Scenario 2: Lead‑Like Fragment Evolution in Structure‑Based Drug Design

With a molecular weight of 379 g/mol, a logP near 2, and a tPSA >77 Ų, CAS 876670‑99‑4 sits within lead‑like chemical space . The N3‑2‑oxopropyl carbonyl serves as a solvent‑exposed anchor point that can be elaborated into heterocyclic or biaryl moieties without disrupting the buried imidazo[2,1‑f]purine core that engages the orthosteric A₃ pocket. This makes it a superior starting scaffold relative to the N3‑unsubstituted analog, which lacks a vector for extending into a target‑specific sub‑pocket.

Scenario 3: Serotonin‑Receptor‑Silent Control Compound for Phenotypic Screening

Because the arylpiperazine side chain required for potent 5‑HT₁A/5‑HT₇ engagement is absent , CAS 876670‑99‑4 can function as a serotonergic‑silent control in phenotypic assays that compare imidazo[2,1‑f]purinone‑induced behavioral, cardiac, or immune‑cell readouts. This strengthens the interpretability of hit‑deconvolution studies where the phenylpiperazine‑containing leads produce mixed adenosine/serotonin pharmacology.

Scenario 4: Multi‑Site Reproducibility Studies Requiring Multi‑Vendor Sourcing

The compound is available from at least three independent vendors with a guaranteed 95 % purity specification [1]. This facilitates cross‑laboratory replication of screening data and meets the procurement requirements of academic core facilities and contract research organizations that mandate dual‑source qualification before committing to medium‑throughput screening campaigns.

Quote Request

Request a Quote for 8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.